(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Morpholine-4-carbonyl Substitution: The morpholine-4-carbonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable carbonylating agent like phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-8-methyl-3-(morpholine-4-carbonyl)quinolin-2(1H)-one: A similar compound with a hydroxyl group at the 4-position.
4-(Morpholine-4-carbonyl)phenyl derivatives: Compounds with similar morpholine-4-carbonyl substitution but different core structures.
Uniqueness
6-Chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a quinoline core with a morpholine-4-carbonyl group and a chlorine atom at the 6-position makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17ClN2O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(6-chloro-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-6-7-18-16(12-15)17(20(24)23-8-10-25-11-9-23)13-19(22-18)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
InChI Key |
CBYBHWROHBYZND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.